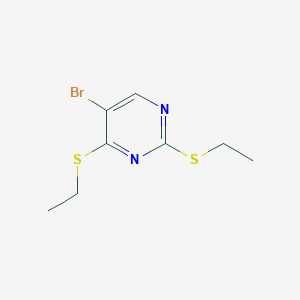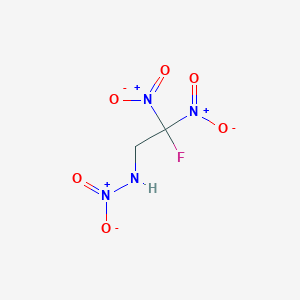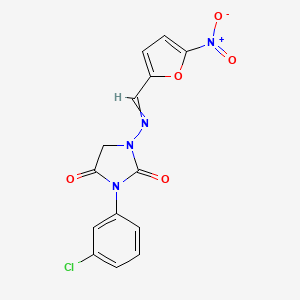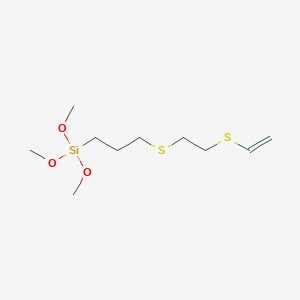![molecular formula C23H32OSi B14498964 3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol CAS No. 63453-01-0](/img/structure/B14498964.png)
3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol is a chemical compound that features a unique combination of a silyl group, an octanol chain, and a diphenylpropene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol typically involves the reaction of diphenylpropene with a silylating agent, followed by the introduction of an octanol chain. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The silyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, aiding in the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol involves its interaction with specific molecular targets. The silyl group can enhance the compound’s stability and reactivity, while the diphenylpropene moiety can interact with various biological pathways. The octanol chain may facilitate the compound’s solubility and transport within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Phenyl-2-propyn-1-ol
- 1,3-Diphenyl-2-propyn-1-ol
- 2-Propen-1-ol
Uniqueness
3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol is unique due to its combination of a silyl group, an octanol chain, and a diphenylpropene moiety. This structure provides distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propiedades
Número CAS |
63453-01-0 |
|---|---|
Fórmula molecular |
C23H32OSi |
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
3-[diphenyl(prop-2-enyl)silyl]octan-1-ol |
InChI |
InChI=1S/C23H32OSi/c1-3-5-8-13-23(18-19-24)25(20-4-2,21-14-9-6-10-15-21)22-16-11-7-12-17-22/h4,6-7,9-12,14-17,23-24H,2-3,5,8,13,18-20H2,1H3 |
Clave InChI |
LNIWVUFDJKHVLN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCO)[Si](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



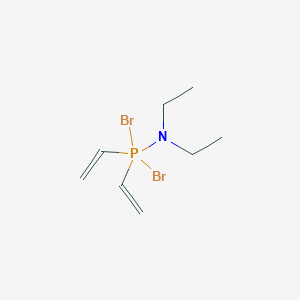
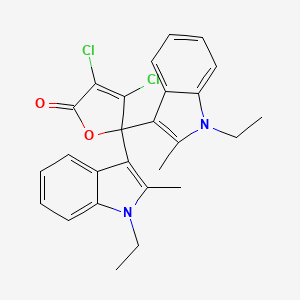
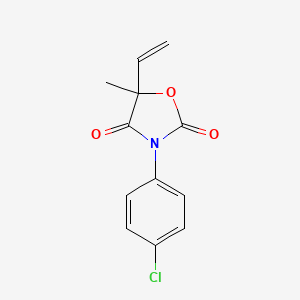

![6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14498905.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-3'-methyl-2'-[(4-methylphenyl)amino]-](/img/structure/B14498906.png)
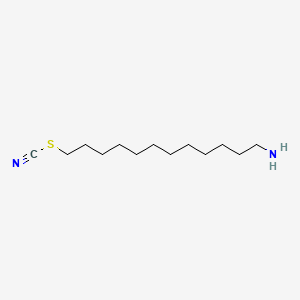
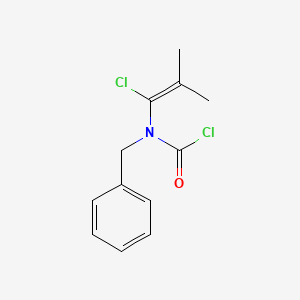
![3-Pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-6-[(2-hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14498921.png)
